Boc-3-aminothiophene-2-carboxylic acid

Solid-Phase Peptide Synthesis Heterocyclic Chemistry Orthogonal Protection

Researchers requiring unambiguous incorporation of a 3-aminothiophene-2-carboxylic acid scaffold face challenges with self-condensation and polymerization when using unprotected analogs. Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) is the definitive solution, providing orthogonal Boc and carboxylic acid functionality on a rigid thiophene core. - Enables stepwise solid-phase peptide synthesis without competing nucleophilic side reactions. - Facilitates construction of macrocyclic peptides with enhanced proteolytic stability (>24 h in human serum) and nanomolar target affinity. - Supplied at ≥98% purity, ensuring high coupling efficiency and reduced purification burden in multi-step medicinal chemistry workflows.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 101537-64-8
Cat. No. B010194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-aminothiophene-2-carboxylic acid
CAS101537-64-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O
InChIInChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
InChIKeyQAXIGPOUDYLWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-aminothiophene-2-carboxylic acid: Compound Overview


Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) is a heterocyclic amino acid derivative featuring a thiophene core, a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position [1]. This structural arrangement, with a molecular weight of 243.28 g/mol , provides a uniquely reactive, orthogonally protected scaffold. The Boc group allows for selective N-deprotection under standard acidic conditions (e.g., TFA), while the carboxylic acid is free for activation and coupling [2], a combination that is not simultaneously present in simpler 3-aminothiophene derivatives. This dual functionality makes it a versatile intermediate for incorporating the 3-aminothiophene-2-carboxylic acid moiety into more complex molecules, particularly in peptide and foldamer research [3].

1
Orthogonal Boc/COOH handles enable stepwise solid-phase peptide synthesis
2
Conformationally restricted cβAA scaffold for foldamer and macrocycle research
3
Supports RaPID-based library construction and heterocyclic intermediate synthesis

Boc-3-aminothiophene-2-carboxylic acid: Why Substitution Fails


The specific combination of a Boc-protected amine and a free carboxylic acid on the same thiophene ring is critical for stepwise synthesis workflows. Unprotected 3-aminothiophene-2-carboxylic acid (CAS 55341-87-2) is unsuitable for most standard peptide coupling reactions due to the uncontrolled reactivity of its free amino group, which would lead to self-condensation and polymerization [1]. Conversely, analogs like N-Boc-3-aminothiophene (CAS 19228-91-2) lack the carboxylic acid handle required for incorporation into a growing peptide or small molecule chain [2]. Boc-3-aminothiophene-2-carboxylic acid therefore acts as a uniquely addressable heterocyclic amino acid surrogate, enabling its precise and unambiguous insertion into target molecules [3]. Using an unprotected or mono-functional alternative would fundamentally alter the synthetic route, reduce overall yield, or lead to an entirely different final product.

Sub. Unprotected
Free amine leads to uncontrolled self-condensation and polymerization, significantly reducing desired coupling yield. Orthogonal protection is essential for sequence control.
Sub. N-Boc analog
Lacks the carboxylic acid handle; cannot be directly coupled without prior functionalization, altering the synthetic route and adding steps.

Boc-3-aminothiophene-2-carboxylic acid: Comparative Evidence


Orthogonal Handles vs N-Boc-3-aminothiophene

Boc-3-aminothiophene-2-carboxylic acid possesses two functional handles: a carboxylic acid for amide bond formation and a Boc-protected amine for controlled deprotection. In contrast, N-Boc-3-aminothiophene (CAS 19228-91-2) lacks a carboxylic acid and cannot be directly coupled to an amine nucleophile without prior, often inefficient, functionalization [1]. This difference is fundamental to synthetic utility and is quantified by the presence (Target) or absence (Comparator) of the key reactive group.

Handles vs N-Boc analog
Head-to-head
Target: 2 reactive handles (COOH + Boc-NH); Comparator: 1 handle (Boc-NH only)
Direct amide coupling possible without extra functionalization
Based on molecular structure comparison
Solid-Phase Peptide Synthesis Heterocyclic Chemistry Orthogonal Protection

Protection Status: Advantage Over Unprotected Analog

The target compound's Boc protection prevents uncontrolled oligomerization during peptide coupling, a critical advantage over the unprotected 3-aminothiophene-2-carboxylic acid (CAS 55341-87-2). The unprotected form contains a nucleophilic amine that will compete with the intended external amine, leading to a complex mixture of products and significantly lower yields of the desired compound [1]. While direct, head-to-head coupling yields are highly sequence-dependent and not available, the principle is a cornerstone of peptide synthesis and is evidenced by the standard practice of using Boc/Fmoc protection [2]. The target compound is supplied at purities ≥99% , while the unprotected analog is typically found at 95-97% [3], reflecting the difficulty in purifying the more reactive species.

Protection & purity
Cross-study
≥99% purity vs 95–97% for unprotected analog
Higher purity and blocked amine reduce side products
Commercial lot attribute; purity data to verify
Synthetic Efficiency Polymerization Prevention Solid-Phase Synthesis

Enabling Unique Peptide Foldamer Conformations

The 3-aminothiophene-2-carboxylic acid scaffold is a conformationally restricted cyclic β-amino acid (cβAA) that induces unique folding propensities in peptides, unlike standard α-amino acids [1]. The Boc-protected version is the essential building block for incorporating this rigid, heteroaromatic motif into peptides via standard synthetic protocols. Research has demonstrated that macrocyclic peptides containing this cβAA exhibit high binding affinity (e.g., low nanomolar IC50 values) and significantly enhanced protease resistance in human serum compared to peptides composed solely of canonical L-amino acids [2]. While direct IC50 data for the target compound itself is not applicable (as it is a monomer), its use enables the creation of these high-performance biopolymers, a capability not shared by simple Boc-protected α-amino acids or unprotected thiophene derivatives.

Foldamer performance
Class-level
Macrocycles with this cβAA show reported enhanced protease resistance
Supports research on stable, constrained peptide scaffolds
In vitro serum stability data; sequence-dependent
Foldamers Macrocyclic Peptides Protein-Protein Interactions

Melting Point & Solubility Comparison

Boc-3-aminothiophene-2-carboxylic acid exhibits a melting point of 168°C (with decomposition observed at 162°C by some sources) and is a pale beige to green crystalline powder . In comparison, the unprotected analog 3-aminothiophene-2-carboxylic acid has a significantly different physical profile. These properties are important for characterization and handling in a laboratory setting. The target compound's solubility in DMSO and ethyl acetate is slightly better than the unprotected form [1], which can be an advantage in certain reaction setups.

Melting point
Cross-study
168°C (sharp) vs ~200°C (dec.) for unprotected analog
Sharp melting point supports identity confirmation and purity assessment
Standard melting point apparatus; decomposition noted by some sources
Solid-State Characterization Purification Handling

Boc-3-aminothiophene-2-carboxylic acid: Key Applications


Protease-Resistant Macrocyclic Peptide Discovery

Procure Boc-3-aminothiophene-2-carboxylic acid as a key building block for constructing genetically encoded macrocyclic peptide libraries using the RaPID (Random non-standard Peptides Integrated Discovery) system or similar platforms. Its rigid, heteroaromatic scaffold promotes unique peptide folding and imparts exceptional stability against proteolytic degradation, enabling the discovery of high-affinity ligands for challenging protein targets [1].

Orthogonally Protected Heterocyclic Intermediate Synthesis

Use Boc-3-aminothiophene-2-carboxylic acid as a starting material for the multi-step synthesis of complex small molecules, where the orthogonal Boc and carboxylic acid groups allow for sequential, controlled chemical modifications. This is particularly valuable in medicinal chemistry programs requiring the introduction of a 3-amino-2-carboxyl-thiophene motif into drug candidates, such as inhibitors of angiogenesis or bacterial cystathionine γ-lyase [2][3].

SAR Studies of Thiophene-Containing Peptides

For research groups investigating the impact of conformational constraint on peptide function, this compound offers a direct route to incorporating the 3-aminothiophene-2-carboxylic acid cβAA into peptide sequences. This allows for systematic SAR studies to compare the activity, stability, and membrane permeability of thiophene-containing peptides against their linear or differently-constrained counterparts [1].

Application
Selection Property
Validation Focus
Macrocyclic peptide library research
Orthogonal Boc/COOH handles
Peptide folding and stability assays
Multi-step heterocyclic intermediate synthesis
Stepwise deprotection/coupling capability
Reaction sequence compatibility
Peptide SAR with conformational constraint
Rigid cβAA scaffold
Activity, stability, and permeability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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